molecular formula C8H15F3N2 B13972507 N-ethyl-1-(trifluoromethyl)piperidin-3-amine

N-ethyl-1-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13972507
M. Wt: 196.21 g/mol
InChI Key: VZMUIOBIKKJBJD-UHFFFAOYSA-N
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Description

N-ethyl-1-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development. The trifluoromethyl group attached to the piperidine ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(trifluoromethyl)piperidin-3-amine typically involves the introduction of the trifluoromethyl group and the ethylamine group onto the piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable piperidine precursor is reacted with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions. The resulting intermediate is then subjected to reductive amination with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-ethyl-1-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of N-ethyl-1-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperidine ring can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(trifluoromethyl)piperidin-3-amine
  • N-ethyl-1-(difluoromethyl)piperidin-3-amine
  • N-ethyl-1-(trifluoromethyl)pyrrolidin-3-amine

Uniqueness

N-ethyl-1-(trifluoromethyl)piperidin-3-amine is unique due to the presence of both the ethylamine and trifluoromethyl groups, which confer enhanced chemical stability and biological activity compared to similar compounds. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N-ethyl-1-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C8H15F3N2/c1-2-12-7-4-3-5-13(6-7)8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

VZMUIOBIKKJBJD-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCN(C1)C(F)(F)F

Origin of Product

United States

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